Azido-PEG4-PFP ester Azido-PEG4-PFP ester Azido-PEG4-PFP ester is a PEG derivative containing an azide group and a PFP group. The azide group enables Click Chemistry. The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer adds to the water solubility of this reagent.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0520272
InChI: InChI=1S/C17H20F5N3O6/c18-12-13(19)15(21)17(16(22)14(12)20)31-11(26)1-3-27-5-7-29-9-10-30-8-6-28-4-2-24-25-23/h1-10H2
SMILES: C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Molecular Formula: C17H20F5N3O6
Molecular Weight: 457.3 g/mol

Azido-PEG4-PFP ester

CAS No.:

Cat. No.: VC0520272

Molecular Formula: C17H20F5N3O6

Molecular Weight: 457.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG4-PFP ester -

Specification

Molecular Formula C17H20F5N3O6
Molecular Weight 457.3 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C17H20F5N3O6/c18-12-13(19)15(21)17(16(22)14(12)20)31-11(26)1-3-27-5-7-29-9-10-30-8-6-28-4-2-24-25-23/h1-10H2
Standard InChI Key QSIFGTAWLLFXPY-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Canonical SMILES C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Appearance Solid powder

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

Azido-PEG4-PFP ester exhibits distinct physical and chemical properties that make it particularly suitable for bioconjugation and click chemistry applications. The table below summarizes the key characteristics of this compound:

Table 1: Physical and Chemical Properties of Azido-PEG4-PFP ester

PropertySpecification
CAS Number1353012-00-6
Molecular FormulaC17H20F5N3O6
Molecular Weight457.35 g/mol
Physical StateLiquid
ColorColorless to light yellow
SolubilitySoluble in DMSO, DCM, DMF
PurityTypically 98%
Storage Conditions-20°C

The compound's moderate molecular weight and PEG spacer contribute to its favorable solubility profile, allowing it to dissolve readily in organic solvents while maintaining compatibility with aqueous systems during bioconjugation reactions . This balanced solubility represents an important advantage for applications that bridge organic synthesis and biological systems.

Structural Features

The molecular architecture of Azido-PEG4-PFP ester incorporates three key structural components that define its reactivity and applications:

  • Azide Group (N₃): Located at one terminus of the molecule, this functional group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These represent cornerstone methodologies in click chemistry, allowing for the formation of stable 1,2,3-triazole linkages under mild conditions .

  • PEG4 Spacer: The four-unit polyethylene glycol chain serves as a flexible linker that provides spatial separation between connected molecules. This hydrophilic spacer improves water solubility and reduces steric hindrance in bioconjugation reactions, enhancing the accessibility and reactivity of the functional groups at both termini .

  • PFP Ester Group: The pentafluorophenyl ester functionality serves as an activated ester that readily reacts with primary amines to form stable amide bonds. Compared to other activated esters, the PFP group exhibits enhanced stability while maintaining excellent reactivity toward nucleophilic attack by primary amines .

The integration of these structural elements creates a bifunctional linker with orthogonal reactivity, enabling controlled sequential conjugation strategies in complex molecular assembly processes.

Functional Mechanisms

Click Chemistry Applications

The azide functionality of Azido-PEG4-PFP ester participates in click chemistry reactions, which are characterized by high efficiency, selectivity, and mild conditions. Two principal click chemistry mechanisms are particularly relevant for this compound:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group and terminal alkynes in the presence of copper(I) catalysts. The reaction proceeds regioselectively to form 1,4-disubstituted 1,2,3-triazoles even in aqueous media, making it highly compatible with biological systems .

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes strained cyclooctynes (such as DBCO or BCN groups) that react with azides without metal catalysts. This approach is particularly valuable for bioorthogonal labeling in living systems where copper toxicity must be avoided .

These click chemistry reactions enable the conjugation of Azido-PEG4-PFP ester to diverse molecules containing alkyne functionalities, including modified proteins, nucleic acids, and synthetic polymers, with high specificity and yield.

Amine Labeling Capability

The PFP ester component of Azido-PEG4-PFP ester readily reacts with primary amines (-NH2) to form stable amide bonds. This reaction mechanism makes it an excellent reagent for labeling various biomolecules, including:

  • Proteins and Peptides: The PFP ester reacts with lysine residues and N-terminal amines in proteins, enabling site-specific modification for various applications, including fluorescent labeling and affinity tagging .

  • Amine-Modified Oligonucleotides: The compound can efficiently label amine-functionalized DNA or RNA for detection, purification, or conjugation purposes .

  • Amine-Containing Nanomaterials: Surface amines on nanoparticles or other materials can be modified with azide functionality using this reagent, enabling subsequent click chemistry modifications .

Table 2: Comparison of PFP Ester with Other Amine-Reactive Groups

FeaturePFP EsterNHS EsterHydroxyl Group
Reactivity toward AminesHighHighLow
Stability in Aqueous MediaModerate to HighLowVery High
Leaving Group QualityExcellentGoodPoor
Hydrolysis RateSlowerFasterN/A
pH Range for Reaction7.5-9.07.0-8.5Requires Activation

Notably, the PFP ester exhibits greater stability compared to NHS esters while maintaining excellent reactivity, making it particularly valuable for applications requiring extended shelf-life or challenging reaction conditions .

Research Applications

Bioconjugation and Pharmaceutical Applications

Azido-PEG4-PFP ester has emerged as a valuable tool in numerous bioconjugation applications, particularly in pharmaceutical research:

  • Antibody-Drug Conjugates (ADCs): The compound serves as a non-degradable linker for synthesizing antibody-coupled active molecules. The PEG4 spacer provides flexibility and hydrophilicity, enhancing the pharmacokinetic properties of resulting conjugates .

  • Protein Modification: Researchers utilize this reagent to introduce azide functionality into proteins via reaction with surface-exposed lysine residues. These azide-modified proteins can subsequently participate in click chemistry reactions for further functionalization with therapeutics, imaging agents, or affinity tags .

  • Oligonucleotide Conjugation: The compound facilitates the functionalization of nucleic acids with various moieties, enabling applications in diagnostics, therapeutics, and molecular biology research .

  • Peptide Synthesis: In solid-phase peptide synthesis and research applications, this reagent enables the introduction of azide handles at specific positions for subsequent modification through click chemistry approaches .

Material Science and Nanotechnology

Beyond biological applications, Azido-PEG4-PFP ester serves important functions in materials science and nanotechnology:

  • Surface Functionalization: The compound can modify amine-containing surfaces to introduce azide functionality for the immobilization of various molecules through click chemistry reactions .

  • Polymer Chemistry: In the synthesis of graft polymer compounds, this reagent enables the introduction of azide groups for creating complex polymer architectures through click chemistry .

  • Functional Coatings: The compound contributes to the development of polyethylene glycol-modified functional coatings with specific biological or physical properties .

  • Drug Delivery Systems: Azido-PEG4-PFP ester facilitates the design of advanced drug delivery platforms by enabling precise conjugation of targeting ligands, therapeutic agents, and imaging probes to carrier systems .

Table 3: Research Applications of Azido-PEG4-PFP ester

FieldSpecific Applications
Pharmaceutical ResearchADC development, PEGylated therapeutics, Targeted drug delivery
BioconjugationProtein labeling, Nucleic acid modification, Cross-linking applications
Materials SciencePolymer functionalization, Surface modification, Nanostructure assembly
NanotechnologyNanoparticle conjugation, Biosensor development, Diagnostic platforms
Medical ResearchDrug release systems, Theranostic agent development, Cell culture applications

Comparative Advantages

Advantages over Similar Conjugation Reagents

Azido-PEG4-PFP ester offers several advantages compared to related bioconjugation reagents:

  • Enhanced Stability: The PFP ester component demonstrates superior stability compared to NHS esters, which are commonly used for similar applications. This enhanced stability allows for more flexible handling conditions and potentially longer shelf-life .

  • Improved Reactivity: The PFP ester serves as a better leaving group compared to conventional hydroxyl groups, enabling more efficient conjugation reactions with primary amines under mild conditions .

  • Dual Functionality: The orthogonal reactivity of the azide and PFP ester groups allows for sequential, controlled conjugation strategies that cannot be achieved with single-function reagents .

  • Solubility Enhancement: The PEG4 spacer increases water solubility, facilitating reactions in aqueous or mixed solvent systems and improving the solubility of resulting conjugates .

  • Biocompatibility: The PEG component enhances the biocompatibility of resulting conjugates, potentially reducing immunogenicity and improving pharmacokinetic properties in biological applications .

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